![molecular formula C15H17ClN4OS B6002572 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide CAS No. 841270-48-2](/img/structure/B6002572.png)

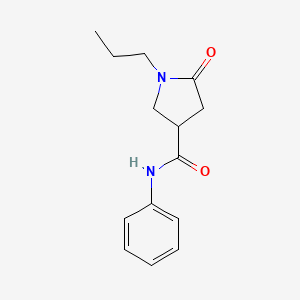

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide, commonly known as TAK-875, is a promising drug candidate for the treatment of type 2 diabetes mellitus (T2DM). This compound belongs to the class of thiazolidinedione (TZD) derivatives and acts as a selective agonist of the G-protein-coupled receptor 40 (GPR40), which is expressed in pancreatic β-cells. TAK-875 stimulates insulin secretion in a glucose-dependent manner, thereby improving glycemic control in patients with T2DM.

Mécanisme D'action

TAK-875 acts as a selective agonist of GPR40, which is a G-protein-coupled receptor expressed in pancreatic β-cells. Upon binding to TAK-875, GPR40 activates the phospholipase C (PLC) pathway, leading to the release of intracellular calcium ions and subsequent insulin secretion from β-cells. TAK-875 has been shown to have a glucose-dependent effect on insulin secretion, which means that it stimulates insulin release only in the presence of high glucose levels, thereby reducing the risk of hypoglycemia.

Biochemical and physiological effects:

TAK-875 has been shown to improve glucose homeostasis in patients with 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide by increasing insulin secretion and reducing hepatic glucose production. Moreover, TAK-875 has been shown to have a beneficial effect on β-cell function, as evidenced by the preservation of β-cell mass and function in preclinical studies. TAK-875 has also been shown to improve lipid metabolism, with a reduction in triglyceride levels and an increase in HDL cholesterol levels reported in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-875 has several advantages as a tool compound for studying the GPR40 signaling pathway and its role in insulin secretion. TAK-875 is a selective agonist of GPR40, which means that it does not interact with other G-protein-coupled receptors, thereby reducing the risk of off-target effects. Moreover, TAK-875 has a glucose-dependent effect on insulin secretion, which allows for the study of the physiological regulation of insulin secretion. However, TAK-875 has some limitations, including its relatively short half-life and the need for specialized equipment to measure insulin secretion.

Orientations Futures

Several future directions for the development of TAK-875 and related compounds can be envisioned. One direction is the optimization of the pharmacokinetic properties of TAK-875, such as its half-life and bioavailability, to improve its efficacy and reduce the dosing frequency. Another direction is the identification of novel GPR40 agonists with improved selectivity and potency. Moreover, the combination of GPR40 agonists with other antidiabetic agents, such as GLP-1 receptor agonists and DPP-4 inhibitors, may have synergistic effects on glucose homeostasis. Finally, the role of GPR40 in other physiological processes, such as lipid metabolism and inflammation, warrants further investigation to identify potential therapeutic applications beyond 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide.

Méthodes De Synthèse

The synthesis of TAK-875 involves several steps, including the preparation of the intermediate compounds, such as 3-chlorophenylpiperazine and 2-bromoacetylthiazole, and their subsequent coupling reaction under appropriate conditions. The final product is obtained as a white solid with a purity of over 99%.

Applications De Recherche Scientifique

TAK-875 has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide. Several studies have demonstrated its efficacy in improving glucose homeostasis and reducing HbA1c levels in patients with this compound. Moreover, TAK-875 has shown a favorable safety profile, with no significant adverse effects reported in clinical trials.

Propriétés

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4OS/c16-12-2-1-3-13(10-12)20-7-5-19(6-8-20)11-14(21)18-15-17-4-9-22-15/h1-4,9-10H,5-8,11H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPYLYDGDDKUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=NC=CS2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362942 |

Source

|

| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841270-48-2 |

Source

|

| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methylbenzyl)-2-[3-(2-methylphenyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002497.png)

![{3-benzyl-1-[3-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B6002517.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6002522.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6002524.png)

![2-[2-(4-morpholinyl)ethyl]-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6002531.png)

![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B6002537.png)

![2-(4-chlorophenyl)-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-4-quinolinecarboxamide](/img/structure/B6002543.png)

![1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6002563.png)

![N-(4-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6002565.png)

![1-(2-fluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6002583.png)

![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B6002590.png)

![2-methyl-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6002596.png)

![[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6002602.png)